molecular formula C8H16BrNO B12931747 2-Bromo-n-hexylacetamide CAS No. 5439-32-7

2-Bromo-n-hexylacetamide

Cat. No.: B12931747
CAS No.: 5439-32-7
M. Wt: 222.12 g/mol
InChI Key: AKLXGEYCFUSVDD-UHFFFAOYSA-N
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Description

2-Bromo-n-hexylacetamide is an organic compound with the molecular formula C8H16BrNO It is a brominated derivative of hexylacetamide and is characterized by the presence of a bromine atom attached to the nitrogen atom of the hexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-n-hexylacetamide can be synthesized by reacting hexylamine with bromoacetyl bromide. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial production. The key factors in industrial production would include optimizing reaction conditions, ensuring high yield and purity, and implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-hexylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions would depend on the desired products and the nature of the reaction.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted amides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-Bromo-n-hexylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-n-hexylacetamide involves its interaction with biological membranes. It has been found to exert antibacterial action by depolarizing the membrane potential of bacterial cells, thereby increasing the accumulation of antibiotics within the cells . This mechanism enhances the efficacy of antibiotics against resistant bacterial strains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-n-hexylacetamide is unique due to its specific hexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications, particularly in enhancing the efficacy of antibiotics and in the synthesis of amphiphilic cationic macromolecules .

Properties

CAS No.

5439-32-7

Molecular Formula

C8H16BrNO

Molecular Weight

222.12 g/mol

IUPAC Name

2-bromo-N-hexylacetamide

InChI

InChI=1S/C8H16BrNO/c1-2-3-4-5-6-10-8(11)7-9/h2-7H2,1H3,(H,10,11)

InChI Key

AKLXGEYCFUSVDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CBr

Origin of Product

United States

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